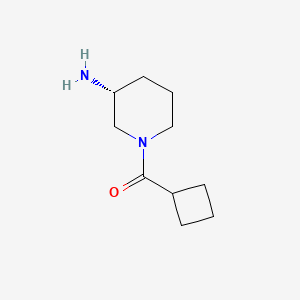

(3R)-1-cyclobutanecarbonylpiperidin-3-amine

CAS No.:

Cat. No.: VC13614361

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O |

|---|---|

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | [(3R)-3-aminopiperidin-1-yl]-cyclobutylmethanone |

| Standard InChI | InChI=1S/C10H18N2O/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8/h8-9H,1-7,11H2/t9-/m1/s1 |

| Standard InChI Key | YDHNWOMYDYLFNV-SECBINFHSA-N |

| Isomeric SMILES | C1C[C@H](CN(C1)C(=O)C2CCC2)N |

| SMILES | C1CC(C1)C(=O)N2CCCC(C2)N |

| Canonical SMILES | C1CC(C1)C(=O)N2CCCC(C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3R)-1-Cyclobutanecarbonylpiperidin-3-amine features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a cyclobutanecarbonyl moiety. The (3R) stereodescriptor specifies the absolute configuration of the chiral center at the third carbon of the piperidine ring. The cyclobutane ring introduces strain due to its non-planar structure, which may influence the compound’s reactivity and intermolecular interactions .

The isomeric SMILES string C1C[C@H](CN(C1)C(=O)C2CCC2)N explicitly denotes the R-configuration at the 3-position, while the canonical SMILES C1CC(C1)C(=O)N2CCCC(C2)N represents the connectivity without stereochemical details. The InChIKey YDHNWOMYDYLFNV-SECBINFHSA-N further differentiates this enantiomer from its (3S) counterpart.

Physicochemical Properties

Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O | |

| Molecular Weight | 182.26 g/mol | |

| CAS Registry Number | 1251139-75-9 | |

| IUPAC Name | [(3R)-3-aminopiperidin-1-yl]-cyclobutylmethanone |

The compound’s LogP (octanol-water partition coefficient) and solubility profile remain uncharacterized, though the presence of both polar (amine, carbonyl) and nonpolar (cyclobutane) groups suggests moderate amphiphilicity.

Synthesis and Analytical Characterization

Synthetic Routes

Current data on synthesis are fragmentary. A plausible route involves the acylation of (3R)-piperidin-3-amine with cyclobutanecarbonyl chloride under basic conditions. Such reactions typically employ dichloromethane or tetrahydrofuran as solvents, with triethylamine or N,N-diisopropylethylamine as acid scavengers.

Alternative strategies might include:

-

Enzymatic resolution: Kinetic resolution of racemic piperidin-3-amine precursors using lipases or acylases.

-

Asymmetric catalysis: Chiral Lewis acid-catalyzed cycloadditions to construct the piperidine ring with enantiocontrol.

No experimental details or yields are reported in publicly accessible sources, highlighting a critical knowledge gap .

Research Challenges and Future Directions

Knowledge Gaps

-

Stereoselective synthesis: Optimal methods for achieving high enantiomeric excess (ee) remain undefined.

-

ADMET profiling: No data on absorption, distribution, metabolism, excretion, or toxicity.

-

Target identification: High-throughput screening is needed to identify potential biological targets.

Strategic Recommendations

-

Synthetic optimization: Systematic evaluation of catalysts, solvents, and protecting groups to improve yield and ee.

-

Fragment-based drug discovery: Use the compound as a core scaffold for generating focused libraries.

-

Computational modeling: Molecular docking studies to predict target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume